ethyl 4-[5-[bis(1H-indol-3-yl)methyl]furan-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate is a complex organic compound that features a unique structure combining indole, furan, and benzoate moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-[bis(1H-indol-3-yl)methyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The furan ring can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound . The final step involves esterification to introduce the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate can undergo a variety of chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-[5-[bis(1H-indol-3-yl)methyl]furan-2-yl]benzoate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, leading to a range of biological effects . The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Furylacrylic acid: Contains a furan ring and is used in various chemical syntheses.
Uniqueness
Ethyl 4-[5-(di-1H-indol-3-ylmethyl)-2-furyl]benzoate is unique due to its combination of indole, furan, and benzoate moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Eigenschaften
Molekularformel |
C30H24N2O3 |
---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
ethyl 4-[5-[bis(1H-indol-3-yl)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C30H24N2O3/c1-2-34-30(33)20-13-11-19(12-14-20)27-15-16-28(35-27)29(23-17-31-25-9-5-3-7-21(23)25)24-18-32-26-10-6-4-8-22(24)26/h3-18,29,31-32H,2H2,1H3 |
InChI-Schlüssel |
UMQQFNBVGFTNKN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.